molecular formula C11H14O2 B1594133 2-Methyl-2-(2-methylphenyl)propanoic acid CAS No. 29205-99-0

2-Methyl-2-(2-methylphenyl)propanoic acid

Cat. No.: B1594133
CAS No.: 29205-99-0
M. Wt: 178.23 g/mol
InChI Key: JUQWLDBKXSYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-methylphenyl)propanoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methyl group at the ortho position and a carboxylic acid group attached to a carbon atom that is also substituted with a methyl group

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation reaction, where 2-methylbenzene (ortho-xylene) is reacted with acetyl chloride in the presence of an aluminum chloride catalyst to form this compound.

  • Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from this compound. For example, the ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under strong oxidizing conditions.

  • Reduction: Reduction reactions are less common for this compound, but it can be reduced to form the corresponding alcohol or aldehyde under specific conditions.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed as reducing agents.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Corresponding alcohol or aldehyde.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Methyl-2-(2-methylphenyl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is used in the production of various chemicals and materials, such as polymers and pharmaceuticals.

Mechanism of Action

2-Methyl-2-(2-methylphenyl)propanoic acid is structurally similar to other aromatic carboxylic acids, such as benzoic acid and phenylacetic acid. its unique substitution pattern gives it distinct chemical and physical properties. For instance, the presence of the additional methyl group at the ortho position can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Benzoic acid

  • Phenylacetic acid

  • 2-Methylbenzoic acid

  • 2-Methylphenylacetic acid

Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-4-5-7-9(8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWLDBKXSYNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951800
Record name 2-Methyl-2-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-99-0
Record name Benzeneacetic acid, alpha,alpha,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(2-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(2-methylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-(2-methylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-(2-methylphenyl)propanoic acid
Reactant of Route 5
2-Methyl-2-(2-methylphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-(2-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.